5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine
Description
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a thiophen-2-yl group and at the 5-position with a pentan-1-amine chain. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and role in medicinal chemistry, often serving as a bioisostere for esters or amides . The pentan-1-amine chain provides flexibility and hydrophilicity, which may influence solubility and membrane permeability.
Properties
Molecular Formula |
C11H15N3OS |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pentan-1-amine |
InChI |
InChI=1S/C11H15N3OS/c12-7-3-1-2-6-10-13-11(14-15-10)9-5-4-8-16-9/h4-5,8H,1-3,6-7,12H2 |
InChI Key |
QNBFNACJRXEQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCCCN |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 3) | 55–60% | |
| Reaction Temperature | 120°C | |
| Purification Method | Column chromatography (SiO₂) |
Nitrile Oxide Cycloaddition Approach
Reaction Mechanism
Step 1 : Generation of Thiophen-2-carbonitrile Oxide
Step 2 : Dipolar Cycloaddition with 5-Cyanopentan-1-amine
- The nitrile oxide reacts with 5-cyanopentan-1-amine (protected as Boc-amine) in refluxing toluene, forming the 1,2,4-oxadiazole via [3+2] cycloaddition.
- Boc deprotection yields the target compound.
Optimization Challenges
- Nitrile oxides are highly reactive and require in situ generation.
- Lewis acids (e.g., ZnCl₂) improve cycloaddition efficiency.
Comparative Analysis of Methods
| Parameter | Amidoxime Route | Cycloaddition Route |
|---|---|---|
| Yield | 55–60% | 40–50% |
| Reaction Time | 4–6 hours | 8–12 hours |
| Byproducts | Minimal | Nitrile hydrolysis byproducts |
| Scalability | High (liquid-phase synthesis) | Moderate |
The amidoxime route is preferred for higher yields and simplicity, while the cycloaddition method offers modularity for structural variants.
Characterization and Validation
- NMR Spectroscopy : Key signals include:
- Mass Spectrometry : Molecular ion peak at m/z 265.3 (calculated for C₁₁H₁₅N₃OS).
Industrial Applicability
Chemical Reactions Analysis
Types of Reactions
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine involves its interaction with specific molecular targets. For instance, derivatives of oxadiazole have been shown to interact with acetylcholine receptors, affecting neurotransmission pathways . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine and its analogs:
Physicochemical and Pharmacokinetic Insights
- Aromatic vs. Alkyl Substituents: The thiophen-2-yl group in the target compound contrasts with the 4-methoxyphenyl group in its hydrochloride analog . Thiophene’s sulfur atom may improve binding to metalloenzymes or receptors requiring sulfur interactions, while methoxyphenyl’s electron-donating nature could enhance solubility but reduce membrane permeability.
Amine Chain Length :
- Biological Activity Trends: Thiophene-containing analogs (e.g., ) demonstrate anticancer activity (IC50 = 1.28 μg/mL against MCF7 cells ), attributed to thiophene’s planar structure and sulfur-mediated interactions. Indole-substituted derivatives (e.g., ) may target serotonin or kinase receptors due to structural resemblance to endogenous indole derivatives.
Biological Activity
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H14N4OS
- Molecular Weight : 246.32 g/mol
- CAS Number : 1400540-04-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in cellular signaling and are often targeted for drug development. The compound's structure suggests it may modulate GPCR activity, influencing pathways such as those involved in inflammation and cancer progression .
- Enzyme Inhibition : The oxadiazole moiety is known for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and infections .
Antimicrobial Activity
Research indicates that compounds with oxadiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine may also possess such properties .
Anti-Cancer Properties
The compound has been studied for its anti-cancer effects. It may act on cancer cells by inducing apoptosis (programmed cell death) through the modulation of cell signaling pathways related to tumor growth. This has been observed in various in vitro studies where derivatives of oxadiazole were shown to reduce cell viability in cancer cell lines .
Case Studies
- Study on GPCR Modulation : A study conducted by researchers at the Groningen Research Institute of Pharmacy investigated the effects of oxadiazole derivatives on GPCRs. They found that certain modifications led to enhanced binding affinity and selectivity towards specific receptors involved in tumor progression .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of similar oxadiazole compounds against a range of pathogens. Results indicated that these compounds exhibited MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Research Findings and Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
